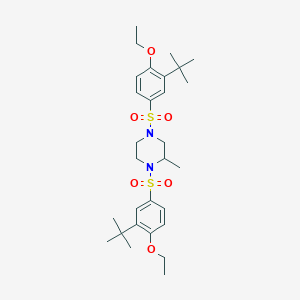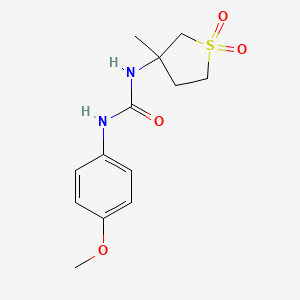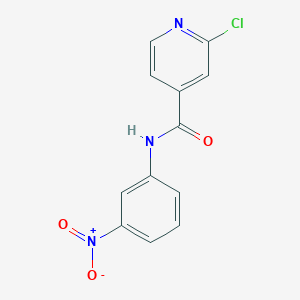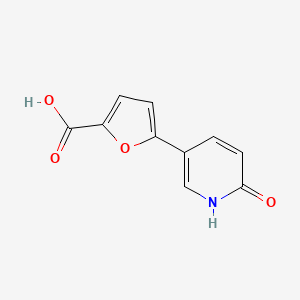
1,4-Bis(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methylpiperazine (commonly abbreviated as BTEBP) is a synthetic organic compound with a complex structure. Let’s break it down:
-
Structure: : BTEBP consists of a piperazine ring (a six-membered heterocycle containing two nitrogen atoms) with two bulky substituents attached to adjacent carbon atoms. These substituents are tert-butyl groups and ethoxybenzenesulfonyl groups.
-
Purpose: : BTEBP is primarily used as a reagent in organic synthesis and medicinal chemistry due to its unique properties.
Preparation Methods
2.1 Synthetic Routes: Several synthetic routes exist for BTEBP, but one common method involves the following steps:
Piperazine Derivatization: Start with commercially available piperazine. Protect one nitrogen atom with tert-butyl groups and the other with ethoxybenzenesulfonyl groups.
Substitution Reactions: Introduce tert-butyl and ethoxybenzenesulfonyl groups using appropriate reagents (e.g., tert-butyl chloride and ethoxybenzenesulfonyl chloride).
Purification: Purify the compound through recrystallization or column chromatography.
2.2 Industrial Production: BTEBP is not produced on an industrial scale due to its specialized applications
Chemical Reactions Analysis
BTEBP participates in various chemical reactions:
Substitution Reactions: It undergoes nucleophilic substitution reactions due to the presence of reactive groups (tert-butyl and ethoxybenzenesulfonyl). Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: BTEBP can be oxidized or reduced selectively at specific functional groups.
Major Products: The major products depend on the specific reaction conditions. For example, nucleophilic substitution may yield derivatives with modified tert-butyl or ethoxybenzenesulfonyl groups.
Scientific Research Applications
BTEBP finds applications in various fields:
Medicinal Chemistry: Researchers explore BTEBP derivatives as potential drugs, especially for diseases involving inflammation or oxidative stress.
Organic Synthesis: BTEBP serves as a versatile building block for creating complex molecules.
Materials Science: Its unique structure contributes to the design of functional materials.
Mechanism of Action
The exact mechanism of BTEBP’s effects depends on its specific derivatives. some common features include:
Targeting Enzymes: BTEBP derivatives often inhibit enzymes involved in inflammation or cell signaling pathways.
Cellular Uptake: They enter cells and interact with intracellular targets.
Comparison with Similar Compounds
BTEBP stands out due to its combination of tert-butyl and ethoxybenzenesulfonyl groups. Similar compounds include other piperazine derivatives, but few possess this specific arrangement.
Properties
Molecular Formula |
C29H44N2O6S2 |
|---|---|
Molecular Weight |
580.8 g/mol |
IUPAC Name |
1,4-bis[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-2-methylpiperazine |
InChI |
InChI=1S/C29H44N2O6S2/c1-10-36-26-14-12-22(18-24(26)28(4,5)6)38(32,33)30-16-17-31(21(3)20-30)39(34,35)23-13-15-27(37-11-2)25(19-23)29(7,8)9/h12-15,18-19,21H,10-11,16-17,20H2,1-9H3 |
InChI Key |
PDOPEUQQCVQJMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C(C2)C)S(=O)(=O)C3=CC(=C(C=C3)OCC)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pyrrolidinone, 1-[(diethylamino)methyl]-](/img/structure/B12117168.png)


![N-(2-methoxyethyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B12117183.png)
![4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid](/img/structure/B12117184.png)


![(2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-{1-[(2-fluorophenyl)sulfonyl]piperidin-4-yl}ethanone](/img/structure/B12117203.png)

![3-methyl-1-{2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B12117226.png)
![N-[(1,1-dioxidotetrahydrothiophen-3-yl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B12117229.png)



